

Privileged Azepane Scaffolds in Drug Discovery: A Technical Guide

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Compound of Interest

Compound Name: [6-(1-Azepanyl)-3-pyridinyl]methanamine
CAS No.: 926204-84-4
Cat. No.: B2541781

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Executive Summary

In the landscape of medicinal chemistry, the "privileged scaffold" concept—molecular frameworks capable of serving as ligands for diverse receptor targets—is dominated by five- and six-membered rings (pyrrolidines, piperidines).^[1] The seven-membered azepane (hexahydro-1H-azepine) remains significantly underutilized, despite its proven ability to occupy unique three-dimensional chemical space.

This guide provides a technical deep-dive into the azepane scaffold. It moves beyond basic descriptions to analyze the conformational thermodynamics that drive binding affinity, details robust synthetic protocols for library generation, and examines structure-activity relationships (SAR) in FDA-approved therapeutics.

Part 1: Structural & Conformational Analysis The Conformational "Goldilocks" Zone

Unlike the rigid pyrrolidine (envelope) or the well-defined chair of piperidine, the azepane ring introduces a degree of flexibility that allows for "induced fit" binding mechanisms while maintaining enough rigidity to minimize the entropic penalty of binding.

- **Pucker & Pseudorotation:** The azepane ring exists primarily in a dynamic equilibrium between the Twist-Chair (TC) and Twist-Boat (TB) conformations.
- **Energetic Minima:** The Twist-Chair is generally the global minimum. However, substituents (particularly at C2 and C7) can lock the ring into specific conformations, creating a "pre-organized" scaffold that enhances selectivity.
- **The "Flop" Phenomenon:** Medicinal chemists must account for the low barrier to pseudorotation (kcal/mol). Bulky substituents (e.g., phenyl, tert-butyl) or fused rings (benzazepines) are often required to rigidify the scaffold for high-affinity binding.

Comparative Physicochemical Profile

Feature	Pyrrolidine (5-ring)	Piperidine (6-ring)	Azepane (7-ring)
Ring Strain (kcal/mol)	~6.0	~0.0 (Chair)	~6.2
Lipophilicity (logP)	Lower	Moderate	Higher (+0.5 vs Piperidine)
Conformational States	Envelope	Chair/Boat	Twist-Chair/Twist-Boat
Space Filling	Compact	Defined Vector	Voluminous/Adaptive

Part 2: Synthetic Methodologies

Accessing functionalized azepanes has historically been more challenging than their 5/6-membered counterparts due to entropic factors (disfavored end-to-end cyclization) and transannular strain. Below are the three primary validated routes.

Methodology A: Ring-Closing Metathesis (RCM)

The Industry Standard for Library Generation

RCM allows for the rapid construction of the 7-membered ring from acyclic diene precursors. It is particularly powerful because it leaves a double bond (azepine) that can be functionalized or reduced.

Critical Mechanism:

- Precursor Assembly: Acylation of an alkenyl amine with an alkenoyl chloride.
- Catalyst Initiation: Grubbs II or Hoveyda-Grubbs II coordinates to the less sterically hindered alkene.
- Cyclization: The formation of the 7-membered ring is entropically driven by the release of ethylene gas (Le Chatelier's principle).
- Constraint: Gem-disubstituents (Thorpe-Ingold effect) on the chain significantly accelerate the reaction yield.

Methodology B: Ring Expansion (Schmidt/Beckmann)

The Scale-Up Route

Ideal for converting readily available cyclohexanones into azepan-2-ones (caprolactams), which are then reduced to azepanes.

- Beckmann Rearrangement: Oxime formation followed by acid-catalyzed rearrangement.
- Schmidt Reaction: Direct treatment of ketone with hydrazoic acid (). Note: Hazardous at scale; flow chemistry is recommended.

Methodology C: Photochemical Skeletal Editing

The Cutting Edge

Recent advances (e.g., Nature 2023) allow for the single-atom insertion of nitrogen into arenes or cyclohexanes using photoredox catalysis, converting simple phenyl rings directly into azepines/azepanes.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of N-Boc-4-hydroxy-azepane via Ring-Closing Metathesis. Rationale: This intermediate allows for further functionalization at the hydroxyl group (etherification, oxidation) and the nitrogen (deprotection/coupling).

Reagents & Equipment[2]

- Substrate: N-Boc-N-(but-3-en-1-yl)prop-2-en-1-amine (Acyclic diene precursor).
- Catalyst: Grubbs 2nd Generation Catalyst (G-II).
- Solvent: Dichloromethane (DCM), anhydrous, degassed.
- Scavenger: Activated Charcoal or DMSO (for Ru removal).

Step-by-Step Workflow

- Setup (Inert Atmosphere):
 - Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
 - Cool to room temperature (RT) under a stream of Argon.
- Solvation & Dilution (Critical Step):
 - Dissolve the diene precursor (1.0 equiv, 5 mmol) in anhydrous DCM.
 - Concentration Rule: Adjust volume to 0.005 M (high dilution).
 - Why? High dilution prevents intermolecular metathesis (dimerization/oligomerization), favoring the intramolecular ring closure.
- Catalyst Addition:
 - Add Grubbs II catalyst (2-5 mol%) in one portion. The solution will turn a characteristic reddish-brown.

- Heat to reflux (40°C) for 4–12 hours.
- Monitoring (Self-Validation):
 - TLC: Monitor the disappearance of the starting material (usually higher Rf) and the appearance of the cyclic product.
 - NMR Check: If possible, take an aliquot. Disappearance of terminal alkene protons (5.0–6.0 ppm) and appearance of internal alkene protons (5.6–5.8 ppm) confirms cyclization.
- Work-up & Purification:
 - Cool to RT. Add activated charcoal (50 wt% relative to substrate) and stir for 1 hour to sequester Ruthenium species. Filter through a Celite pad.
 - Concentrate in vacuo.
 - Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
- Post-Functionalization (Optional):
 - To obtain the saturated azepane: Hydrogenation (, Pd/C, MeOH) reduces the C4-C5 double bond quantitatively.

Part 4: Medicinal Chemistry Case Studies

Bazedoxifene (Selective Estrogen Receptor Modulator)

Bazedoxifene utilizes a central azepane ring as a core scaffold.^[2]

- Role of Azepane: The 7-membered ring serves as a flexible linker that orients the phenolic pharmacophores into the ER

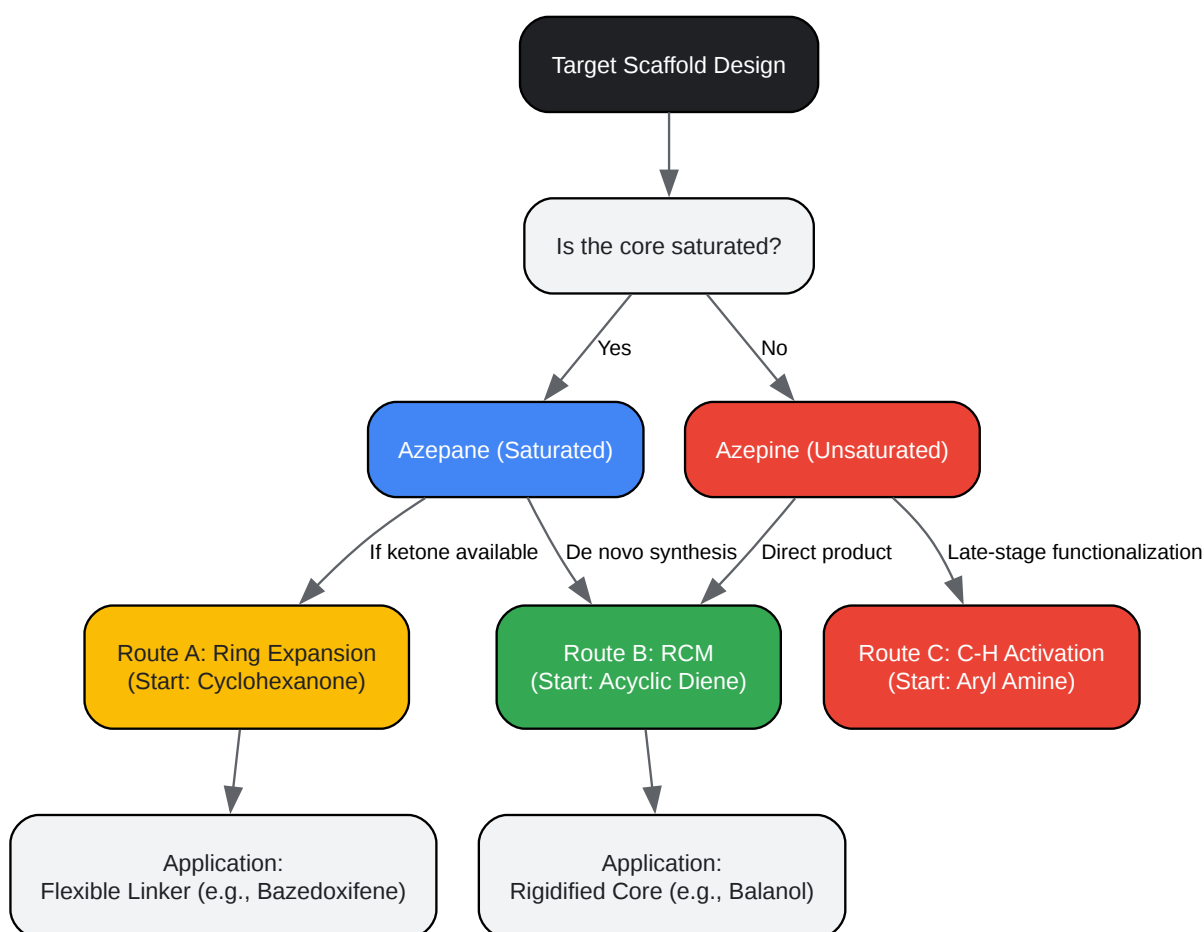
binding pocket. The slight flexibility compared to a piperidine analogue allows the molecule to adopt a conformation that antagonizes the receptor in breast tissue while agonizing it in bone tissue.

Balanol (PKC Inhibitor)

A fungal metabolite containing a highly functionalized azepane core.

- Role of Azepane: The azepane nitrogen interacts with the ATP-binding site of Protein Kinase C. The ring puckering aligns the benzophenone and ester side chains to interact with the hydrophobic clefts of the enzyme.

Visualizing the Logic: Azepane Decision Tree



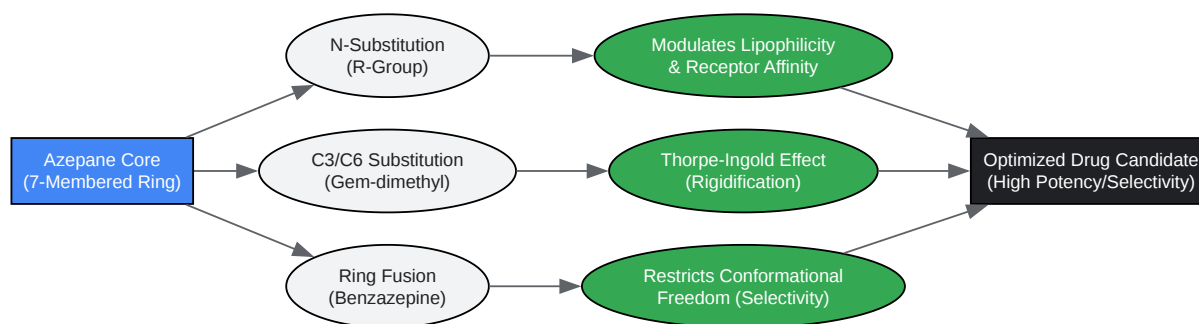
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Caption: Decision matrix for selecting synthetic routes based on target saturation and available starting materials.

Part 5: Structure-Activity Relationship (SAR)

Pathway

The following diagram illustrates how the azepane scaffold modulates biological activity through specific structural modifications.



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Caption: SAR optimization workflow showing how structural modifications of the azepane core translate to biological effects.

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